molecular formula C9H11ClFNO2 B6199903 1-(5-amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride CAS No. 2694745-23-6

1-(5-amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride

Cat. No.: B6199903
CAS No.: 2694745-23-6
M. Wt: 219.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride, also known as 5-amino-4-fluoro-2-methoxyphenyl ethanone hydrochloride, is a compound that has been extensively studied for its potential applications in the field of scientific research. It is a white, crystalline powder that is soluble in water and other polar solvents. 5-amino-4-fluoro-2-methoxyphenyl ethanone hydrochloride has the molecular formula C7H9ClFNO2 and is used as a fluorescent dye and as a reagent in organic synthesis.

Mechanism of Action

1-(5-amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochlorideuoro-2-methoxyphenyl ethanone hydrochloride acts as a fluorescent probe by binding to proteins and other biomolecules. This binding is facilitated by the presence of a hydrogen bond between the hydrogen atom of the nitrogen atom of the compound and the oxygen atom of the protein or biomolecule. The binding of the compound to the protein or biomolecule results in an increase in the fluorescence intensity of the compound, which can then be used to detect the presence of the protein or biomolecule.
Biochemical and Physiological Effects
1-(5-amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochlorideuoro-2-methoxyphenyl ethanone hydrochloride is generally regarded as a safe compound and has not been found to have any significant biochemical or physiological effects. However, it is important to note that the compound should be handled with care and should not be ingested or inhaled.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(5-amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochlorideuoro-2-methoxyphenyl ethanone hydrochloride in laboratory experiments is its high sensitivity and specificity. This compound is able to detect even small concentrations of proteins and other biomolecules, making it ideal for use in research. However, it is important to note that the compound is sensitive to light and should be stored in a dark container. Additionally, the compound is not stable in the presence of strong acids and bases and should be handled with care.

Future Directions

In the future, 1-(5-amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochlorideuoro-2-methoxyphenyl ethanone hydrochloride could be used to develop more sensitive and specific fluorescent probes for the detection of proteins and other biomolecules. Additionally, it could be used as a reagent in the synthesis of various organic compounds. Furthermore, it could be used to study the structure and function of enzymes, as well as to detect the presence of certain metabolites in biological samples. Finally, it could be used in the development of new drugs and therapies.

Synthesis Methods

1-(5-amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochlorideuoro-2-methoxyphenyl ethanone hydrochloride can be synthesized through a reaction between 4-fluoro-2-methoxyphenylacetonitrile and ammonium chloride. The reaction proceeds through a nucleophilic substitution mechanism, wherein the nitrogen atom of the ammonium chloride acts as a nucleophile, attacking the carbon atom of the 4-fluoro-2-methoxyphenylacetonitrile. This results in the formation of the desired product, 1-(5-amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochlorideuoro-2-methoxyphenyl ethanone hydrochloride.

Scientific Research Applications

1-(5-amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochlorideuoro-2-methoxyphenyl ethanone hydrochloride is primarily used as a fluorescent dye for the detection of proteins and other biomolecules. It is also used as a reagent in the synthesis of various organic compounds. In addition, it has been used to study the structure and function of enzymes, as well as to detect the presence of certain metabolites in biological samples.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride involves the reaction of 5-amino-4-fluoro-2-methoxybenzoic acid with ethyl chloroacetate to form ethyl 2-(5-amino-4-fluoro-2-methoxyphenyl)acetate. This intermediate is then hydrolyzed to form 1-(5-amino-4-fluoro-2-methoxyphenyl)ethan-1-one, which is subsequently reacted with hydrochloric acid to form the hydrochloride salt of the final compound.", "Starting Materials": [ "5-amino-4-fluoro-2-methoxybenzoic acid", "ethyl chloroacetate", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-amino-4-fluoro-2-methoxybenzoic acid is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form ethyl 2-(5-amino-4-fluoro-2-methoxyphenyl)acetate.", "Step 2: The intermediate ethyl 2-(5-amino-4-fluoro-2-methoxyphenyl)acetate is hydrolyzed using a strong acid to form 1-(5-amino-4-fluoro-2-methoxyphenyl)ethan-1-one.", "Step 3: The final compound, 1-(5-amino-4-fluoro-2-methoxyphenyl)ethan-1-one, is reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] }

2694745-23-6

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.